molecular formula C19H19N3O3 B2699362 N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide CAS No. 891113-71-6

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide

Cat. No. B2699362
CAS RN: 891113-71-6
M. Wt: 337.379
InChI Key: GDGRKCSSQBRKAK-UHFFFAOYSA-N
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Description

N-(5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl)-4-ethoxybenzamide, commonly known as DMXAA, is a synthetic compound that has been extensively studied for its potential as an anti-cancer agent. DMXAA was first synthesized in the 1980s by researchers at the University of Auckland, New Zealand. Since then, it has been the subject of numerous studies, both in vitro and in vivo, to determine its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.

Scientific Research Applications

Antimicrobial Activity

The search for new antimicrobial agents is critical due to the growing resistance of Gram-positive pathogens to existing treatments. Researchers have explored the synthesis and characterization of novel thiazole derivatives, including N-2,5-dimethylphenylthioureido acid derivatives . These compounds demonstrated excellent activity against methicillin-resistant Staphylococcus aureus (S. aureus) and vancomycin-resistant Enterococcus faecium (E. faecium). Additionally, some derivatives exhibited broad-spectrum antifungal activity against drug-resistant Candida strains .

Heterocyclic Synthesis

The compound’s structure, with its oxadiazole and benzamide moieties, makes it an interesting candidate for heterocyclic synthesis. Researchers have explored cyclization reactions involving N-(2,3-, 3,4-, and 3,5-dimethylphenyl)-β-methyl-β-alanines, which could lead to the formation of novel heterocyclic compounds .

Radical Cation Chemistry

In certain synthetic routes, the compound can undergo fragmentation, leading to the formation of a radical cation. This radical cation exhibits stabilization through various canonical structures, making it an intriguing subject for further investigation .

Risk Assessment

The compound 2,4-bis(2,4-dimethylphenyl)-6-(2-hydroxy-4-n-octyloxyphenyl)-1,3,5-triazine has been evaluated for safety. The European Food Safety Authority (EFSA) concluded that there is no safety concern for consumers if its migration does not exceed 5 mg/kg of food .

Versatile Synthon in Organic Chemistry

N,N-Dialkyl amides, including N,N-dimethylformamide (DMF), are commonly used as polar solvents and versatile synthons in synthetic organic chemistry. Their reactivity allows for the generation of various functional groups, making them valuable tools in chemical synthesis .

properties

IUPAC Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-4-24-15-8-6-14(7-9-15)17(23)20-19-22-21-18(25-19)16-10-5-12(2)11-13(16)3/h5-11H,4H2,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDGRKCSSQBRKAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(O2)C3=C(C=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-4-ethoxybenzamide

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